(4-Chloro-3-fluorophenyl)(cyclohexyl)methanol
CAS No.:
Cat. No.: VC13436621
Molecular Formula: C13H16ClFO
Molecular Weight: 242.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClFO |
|---|---|
| Molecular Weight | 242.71 g/mol |
| IUPAC Name | (4-chloro-3-fluorophenyl)-cyclohexylmethanol |
| Standard InChI | InChI=1S/C13H16ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |
| Standard InChI Key | GVKNYYICRQXPQE-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O |
| Canonical SMILES | C1CCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (4-chloro-3-fluorophenyl)(cyclohexyl)methanol typically involves multi-step protocols:
Friedel-Crafts Alkylation
A method described in CN104628555A employs a Friedel-Crafts reaction between chlorobenzene, cyclohexene, and acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form 4-(4-chlorophenyl)cyclohexyl-1-ethanone. Subsequent halogenation with sodium hypobromite or hypochlorite yields the corresponding carboxylic acid, which is reduced to the alcohol via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Grignard Reaction
Alternative routes utilize Grignard reagents. For example, 4-chloro-3-fluorophenylmagnesium bromide reacts with cyclohexanone, followed by acidic workup to produce the target alcohol . This method avoids the regioselectivity challenges of Friedel-Crafts reactions but requires stringent anhydrous conditions .
Industrial-Scale Production
Large-scale batches (>95% purity) are manufactured by companies like MolCore BioPharmatech using continuous flow reactors to optimize yield (up to 87%) and minimize byproducts . Key reaction parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–40°C | Prevents decomposition |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Catalyst (Lewis acid) | 10–40 mol% | Accelerates kinetics |
Physicochemical Properties
Structural and Spectral Data
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IUPAC Name: (4-Chloro-3-fluorophenyl)(cyclohexyl)methanol
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SMILES: C1CCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O
Spectroscopic Characterization
Applications in Pharmaceutical Research
Role in Drug Development
(4-Chloro-3-fluorophenyl)(cyclohexyl)methanol serves as a precursor for:
Prostacyclin Receptor Agonists
In ralinepag (a pulmonary arterial hypertension drug), the compound’s cyclohexyl moiety enhances binding to the IP receptor, while the halogenated phenyl group improves metabolic stability . Key structure-activity relationship (SAR) insights include:
| Modification | Effect on IC₅₀ | Source |
|---|---|---|
| Fluorine at C-3 | ↑ Selectivity for IP | |
| Cyclohexyl group | ↓ Off-target effects |
Kinase Inhibitors
Derivatives of this compound inhibit Bcr-Abl and FLT3-ITD kinases, showing IC₅₀ values of 70 nM and 0.38 μM, respectively . The chloro-substituent is critical for disrupting ATP-binding pockets .
| Precaution | Recommendation |
|---|---|
| Personal protective equipment (PPE) | Gloves, goggles, ventilated workspace |
| Storage | Tightly sealed, away from oxidizers |
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